molecular formula C13H22N2 B15304161 n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine

Cat. No.: B15304161
M. Wt: 206.33 g/mol
InChI Key: YFGMXFRXGOWPIZ-UHFFFAOYSA-N
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Description

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with dimethyl and neopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with neopentyl bromide and dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the amino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diamine: The parent compound, which lacks the dimethyl and neopentyl substitutions.

    n1,n1-Dimethylbenzene-1,4-diamine: A similar compound with only dimethyl substitutions.

    n4-Neopentylbenzene-1,4-diamine: A compound with only neopentyl substitution.

Uniqueness

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine is unique due to the presence of both dimethyl and neopentyl groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .

Biological Activity

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine, also known as N,N-dimethyl-p-phenylenediamine (DMPD), is an aromatic amine with significant biological activity. This compound has garnered attention due to its applications in various fields, including dye production and electrochemical applications. This article explores the biological activity of DMPD, including its mechanisms of action, toxicity, and potential therapeutic uses.

  • Molecular Formula: C₈H₁₂N₂
  • Molecular Weight: 136.20 g/mol
  • CAS Number: 99-98-9
  • IUPAC Name: N1,N1-dimethylbenzene-1,4-diamine

DMPD is primarily known for its role as an intermediate in dye synthesis and its electrochemical properties. It undergoes oxidation reactions that can generate reactive intermediates, which may exhibit biological activity. The oxidation of DMPD in the presence of hydrogen peroxide and iron(III) leads to the formation of colored products used in spectrophotometric assays for trace metal detection .

Toxicity and Safety

DMPD is classified as hazardous, with potential health risks upon exposure. It can cause skin irritation and respiratory issues if inhaled or ingested. The compound has been associated with mutagenic effects in certain studies, highlighting the need for careful handling in laboratory settings .

Toxicological Data Value
Acute Oral ToxicityLD50 > 2000 mg/kg (rat)
Skin IrritationCauses irritation
Eye IrritationCauses serious eye damage

Case Studies and Research Findings

  • Electrochemical Studies : Research has demonstrated that DMPD can be used as an electron transport material in organic light-emitting diodes (OLEDs). Its electrochemical oxidation has been studied under various pH conditions to understand its behavior in electronic applications .
  • Spectrophotometric Applications : DMPD's ability to react with iron(III) ions allows it to be utilized in analytical chemistry for detecting trace amounts of metals. Studies have shown that the reaction produces a measurable color change, facilitating quantitative analysis .
  • Potential Antioxidant Properties : Some studies suggest that DMPD may exhibit antioxidant properties due to its ability to donate electrons during redox reactions. This property could be explored for therapeutic applications in oxidative stress-related diseases .

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

1-N-(2,2-dimethylpropyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C13H22N2/c1-13(2,3)10-14-11-6-8-12(9-7-11)15(4)5/h6-9,14H,10H2,1-5H3

InChI Key

YFGMXFRXGOWPIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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